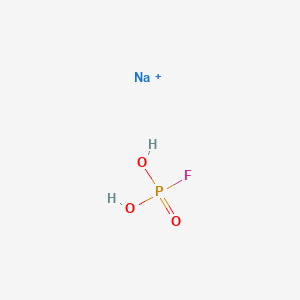

Sodium hydrogen fluorophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium fluorophosphonic acid, also known as sodium monofluorophosphate, is an inorganic compound with the chemical formula Na2PO3F. It is a colorless, odorless solid that is highly soluble in water. This compound is widely used in various applications, particularly in dental care products for its ability to prevent tooth decay.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium fluorophosphonic acid can be synthesized through the reaction of phosphorus pentoxide with hydrogen fluoride, followed by neutralization with sodium hydroxide. The reaction can be represented as follows: [ \text{P}_2\text{O}_5 + 2\text{HF} \rightarrow 2\text{HPO}_3\text{F} ] [ \text{HPO}_3\text{F} + \text{NaOH} \rightarrow \text{Na}_2\text{PO}_3\text{F} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, sodium fluorophosphonic acid is produced by treating phosphorus oxyfluoride with water, followed by neutralization with sodium hydroxide. This method ensures a high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium fluorophosphonic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

-

Hydrolysis: When sodium fluorophosphonic acid is diluted with water, it hydrolyzes to form phosphoric acid and sodium fluoride. [ \text{Na}_2\text{PO}_3\text{F} + \text{H}_2\text{O} \rightarrow \text{Na}_2\text{PO}_4 + \text{HF} ]

-

Oxidation: Sodium fluorophosphonic acid can be oxidized using strong oxidizing agents such as potassium permanganate, resulting in the formation of sodium phosphate and fluorine gas. [ \text{Na}_2\text{PO}_3\text{F} + \text{KMnO}_4 \rightarrow \text{Na}_2\text{PO}_4 + \text{F}_2 + \text{MnO}_2 ]

-

Substitution: In the presence of suitable nucleophiles, sodium fluorophosphonic acid can undergo substitution reactions to form various derivatives.

Major Products: The major products formed from these reactions include phosphoric acid, sodium phosphate, and fluorine gas.

Applications De Recherche Scientifique

Sodium fluorophosphonic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical syntheses and as a catalyst in certain reactions.

Biology: Sodium fluorophosphonic acid is used in biological studies to investigate the effects of fluoride on biological systems.

Medicine: It is a key ingredient in dental care products, such as toothpaste, to prevent tooth decay by strengthening tooth enamel.

Industry: Sodium fluorophosphonic acid is used in the production of protective coatings for metal surfaces and as a cleaning agent in various industrial processes.

Mécanisme D'action

The primary mechanism of action of sodium fluorophosphonic acid in dental care is its ability to release fluoride ions, which help to remineralize tooth enamel and prevent the formation of cavities. The fluoride ions interact with the hydroxyapatite in tooth enamel, forming a more resistant fluorapatite layer. This process helps to strengthen the enamel and reduce the risk of tooth decay.

Comparaison Avec Des Composés Similaires

Phosphoric Acid (H3PO4): Unlike sodium fluorophosphonic acid, phosphoric acid does not contain fluoride ions and is primarily used in fertilizers and food additives.

Sodium Phosphate (Na3PO4): Sodium phosphate is used in various industrial applications, including water treatment and as a food additive, but it lacks the fluoride component that makes sodium fluorophosphonic acid effective in dental care.

Sodium Fluoride (NaF): Sodium fluoride is another fluoride compound used in dental care, but it does not contain the phosphonic acid group present in sodium fluorophosphonic acid.

Uniqueness: Sodium fluorophosphonic acid is unique due to its dual functionality, combining the benefits of both fluoride and phosphonic acid. This combination makes it particularly effective in dental care products for preventing tooth decay and strengthening tooth enamel.

Propriétés

Numéro CAS |

20859-36-3 |

|---|---|

Formule moléculaire |

FH2NaO3P |

Poids moléculaire |

122.976 g/mol |

Nom IUPAC |

sodium;fluorophosphonic acid |

InChI |

InChI=1S/FH2O3P.Na/c1-5(2,3)4;/h(H2,2,3,4); |

Clé InChI |

PRVAPUQJIWBZPW-UHFFFAOYSA-N |

SMILES |

OP(=O)(O)F.[Na+] |

SMILES canonique |

OP(=O)(O)F.[Na] |

Key on ui other cas no. |

10163-15-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.